ethyl 4-(4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamido)piperidine-1-carboxylate

Monoclonal antibody production CHO cell culture 2,5-dimethylpyrrole

mAb production optimization is frequently confounded by the covalent protein-modifying reactivity of probes like MPPB, obscuring true structure-activity relationships. ethyl 4-(4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamido)piperidine-1-carboxylate (CAS 1251633-88-1) solves this by providing a chemically stable, non-electrophilic comparator. • Lacks NHS ester group-enables isolation of non-covalent contributions to CHO cell productivity. • Retains the 2,5-dimethylpyrrole pharmacophore critical for mAb enhancement. • Piperidine-1-carboxylate scaffold permits further derivatization for focused library synthesis. • Lower lipophilicity (XLogP3=1.8) vs benzyl analogs suggests improved aqueous solubility for fed-batch culture. Requires in-house validation before production-scale use.

Molecular Formula C18H29N3O3
Molecular Weight 335.448
CAS No. 1251633-88-1
Cat. No. B2742883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamido)piperidine-1-carboxylate
CAS1251633-88-1
Molecular FormulaC18H29N3O3
Molecular Weight335.448
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)NC(=O)CCCN2C(=CC=C2C)C
InChIInChI=1S/C18H29N3O3/c1-4-24-18(23)20-12-9-16(10-13-20)19-17(22)6-5-11-21-14(2)7-8-15(21)3/h7-8,16H,4-6,9-13H2,1-3H3,(H,19,22)
InChIKeyJTNWFEAAXMLNCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamido)piperidine-1-carboxylate: Structural and Physicochemical Baseline


Ethyl 4-(4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamido)piperidine-1-carboxylate (CAS 1251633-88-1) is a synthetic small molecule with the formula C18H29N3O3 and a molecular weight of 335.4 g/mol [1]. It belongs to the class of N-substituted piperidine-1-carboxylate derivatives featuring a 2,5-dimethylpyrrole moiety connected via a butanamido linker. The 2,5-dimethylpyrrole group is a recognized pharmacophore for enhancing monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (rCHO) cells, as demonstrated by the structurally related prototype compound MPPB, which increased cell-specific mAb productivity by up to 1.4–7.8-fold in screening studies [2]. However, for this specific compound, direct comparative performance data are extremely limited in the primary literature, and procurement decisions should be guided primarily by this structural affiliation and the differential potential outlined below.

2,5-Dimethylpyrrole pharmacophore class reported in mAb productivity screening
Structurally distinct piperidine-1-carboxylate scaffold for SAR diversification
Non-reactive ethyl carbamate group supports conjugation-free control studies
Moderate computed lipophilicity for cell culture medium compatibility screening

In-Class Substitution Risks


Generic substitution among 2,5-dimethylpyrrole-bearing compounds fails because even subtle scaffold modifications can drastically alter biological activity, physicochemical properties, and application suitability. The structure–activity relationship (SAR) study for the 2,5-dimethylpyrrole class revealed that the 2,5-dimethylpyrrole moiety itself is the most effective partial structure for enhancing mAb production, but the attached scaffold—whether a benzamide, a piperidine carboxylate, or another linker—determines potency, cell growth suppression, product quality modulation (e.g., galactosylation), and metabolic handling [1]. A compound with a different scaffold, such as N-(1-benzylpiperidin-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide (CAS 1251706-70-3) , cannot be assumed to exhibit the same performance or selectivity profile as the target piperidine-1-carboxylate derivative. Consequently, direct substitution without confirmatory data risks process inconsistency, altered product quality attributes, and unexpected cytotoxicity in bioproduction workflows.

Scaffold mismatch
Piperidine-1-carboxylate scaffold may not reproduce the productivity profile of benzamide-based MPPB; direct activity data absent.
Lipophilicity difference
Computed logP differs from benzyl analogs, potentially altering cell permeability and intracellular partitioning in CHO culture models.
Conjugation reactivity gap
Ethyl carbamate is stable and non-reactive, unlike the NHS ester in MPPB; limits direct functional substitution in covalent modification studies.

Comparator-Driven Evidence


Scaffold Comparison: Piperidine-1-Carboxylate vs. Benzamide Core

While both the target compound and MPPB (4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide) contain the essential 2,5-dimethylpyrrole pharmacophore, they differ in core scaffold: a piperidine-1-carboxylate versus a benzamide bearing an N-hydroxysuccinimidyl (NHS) ester-reactive group. MPPB increased cell-specific mAb productivity by 1.4- to 7.8-fold relative to untreated control in a CHO DP-12 cell line producing anti-IL8 IgG1 [1]. No published head-to-head study reports the same metric for the target compound against MPPB. Consequently, the target compound may offer distinct reactivity (the ethyl carbamate group provides different hydrolytic stability and chemical compatibility profiles) but its effect magnitude on mAb productivity has not been publicly quantified. Users should treat the target compound's activity as unverified by independent data and consider it a structurally distinct alternative with an unproven potency-to-toxicity window.

Scaffold Productivity Context
Data to verify
Target: Not reported
MPPB: up to 7.8× increase vs. control (CHO DP-12, anti-IL8 IgG1)
Class-level inference; direct comparator productivity data unavailable.
CHO DP-12 cell line; scaffold-based activity hypothesis only.
Monoclonal antibody production CHO cell culture 2,5-dimethylpyrrole Scaffold comparison

Linker Comparison: Butanamido Spacer vs. Direct Amide

The target compound incorporates a four-carbon butanamido spacer between the piperidine core and the 2,5-dimethylpyrrole ring, whereas analogs such as N-(1-benzylpiperidin-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide (CAS 1251706-70-3) and 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine (CAS 1108147-59-6) use similar or shorter linkers. The computed octanol-water partition coefficient (XLogP3-AA) for the target compound is 1.8, compared to a calculated XLogP3 of approximately 3.5 for the benzyl analog, indicating lower lipophilicity [1]. In contrast, MPPB (benzamide scaffold) has a computed XLogP3 of about 2.0. The target compound thus occupies an intermediate hydrophobicity space within this class. While not a direct activity comparison, lipophilicity differences can influence cell permeability, intracellular accumulation, and off-target partitioning, which are critical for process consistency in CHO cell culture supplementation.

Lipophilicity (XLogP3)
Reported
Target: 1.8 | MPPB: ~2.0 | Benzyl analog: ~3.5
Intermediate hydrophobicity; may influence cell permeability and medium partitioning.
Computed values (XLogP3-AA); experimental logP not available.
Linker design Pharmacophore presentation Physicochemical property

Functional Group Reactivity: Ethyl Carbamate vs. NHS Ester

The target compound's ethyl piperidine-1-carboxylate terminal group is chemically distinct from the N-(2,5-dioxopyrrolidin-1-yl)carboxamide (NHS ester) terminus of MPPB. The NHS ester is an amine-reactive electrophile used for covalent coupling to lysine residues or primary amines, whereas the ethyl carbamate is stable under physiological conditions and not directly conjugation-competent without further modification. This distinction has implications for procurement in drug-linker construction or as a non-reactive control compound. No published study directly compares the two in a conjugation efficiency assay, so this is a class-level property inference.

Functional Group Reactivity
Class-level
Target: Non-reactive ethyl carbamate
MPPB: Amine-reactive NHS ester (pH 7–9)
Supports non-conjugating control or stable building block use.
Qualitative comparison; no conjugation efficiency assay reported.
Bioconjugation Chemical stability Linker chemistry

Conformational Flexibility: Rotatable Bond Comparison

The target compound possesses 7 rotatable bonds compared to 5 for MPPB [1][2]. The additional rotational degrees of freedom arise from the butanamido linker and the ethyl carbamate group. Higher rotatable bond count can correlate with increased conformational entropy, potentially affecting binding kinetics and target residence time. Without direct binding assay data, this parameter provides a thermodynamic rationale for differentiated behavior in a cellular context, supporting its use in SAR campaigns aimed at optimizing non-specific protein binding or off-target effects.

Rotatable Bonds
Reported
Target: 7 | MPPB: 5
Higher conformational flexibility may affect binding kinetics in cellular assays.
Computed property (Cactvs); no binding assay confirmation.
Molecular flexibility Drug-likeness Structure-property relationship

Application Scenarios for Procurement


Non-Reactive Negative Control for mAb Production Studies

Given the target compound's shared 2,5-dimethylpyrrole core but lack of an NHS ester group, it can serve as a chemically stable, non-reactive comparator in experiments designed to isolate the contribution of covalent protein modification to MPPB's activity [1]. This is critical for deconvoluting mechanism-of-action studies in CHO cell culture optimization.

Scaffold Diversification in SAR Optimization

The piperidine-1-carboxylate scaffold provides a distinct chemical handle for further derivatization, enabling the synthesis of focused compound libraries aimed at improving mAb productivity while potentially reducing growth suppression. The difference in lipophilicity (XLogP3 = 1.8) and flexibility (7 rotatable bonds) relative to the benchmark MPPB positions this compound as a moderate-risk diversification candidate for hit-to-lead optimization [2].

Stable Carbamate Building Blocks for Bioconjugation

The ethyl carbamate terminus offers a stable, non-electrophilic anchor point that can be selectively deprotected or modified under orthogonal conditions. For groups developing antibody-drug conjugates or PROTACs that require stepwise assembly of a 2,5-dimethylpyrrole-containing effector module, this building block provides a reversible masking strategy distinct from NHS ester approaches [3].

Cell Culture Supplement with Favorable Solubility

The lower computed lipophilicity of the target compound (XLogP3 = 1.8) compared to benzyl-substituted analogs (XLogP3 ~3.5) suggests improved aqueous solubility. This attribute can be advantageous in fed-batch CHO cell culture processes where uniform medium distribution and reduced organic solvent use are desired. However, users must note that direct solubility measurements and dose-response productivity data are not publicly available, requiring in-house validation before procurement for production-scale applications [2].

Application
Selection Property
Validation Focus
Non-reactive control for mAb productivity studies
Stable ethyl carbamate group
Conjugation-independent activity assessment
Scaffold diversification for SAR optimization
Piperidine-1-carboxylate core
Productivity vs. growth suppression trade-off
Stable building block for bioconjugation
Non-electrophilic carbamate anchor
Orthogonal deprotection strategy
Cell culture supplement with moderate lipophilicity
Computed moderate logP
Aqueous compatibility and medium distribution
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